molecular formula C21H33NO B13786773 1-(3-Methoxyphenyl)tridecane-1-carbonitrile CAS No. 97692-46-1

1-(3-Methoxyphenyl)tridecane-1-carbonitrile

Cat. No.: B13786773
CAS No.: 97692-46-1
M. Wt: 315.5 g/mol
InChI Key: XQFUAOZYESVVFL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)tridecane-1-carbonitrile typically involves the reaction of 3-methoxybenzyl chloride with tridecane-1-nitrile in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)tridecane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, thiols.

Major products formed from these reactions include carboxylic acids, amines, and substituted benzyl derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)tridecane-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)tridecane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

1-(3-Methoxyphenyl)tridecane-1-carbonitrile can be compared with similar compounds such as:

    1-(3-Methoxyphenyl)dodecane-1-carbonitrile: Similar structure but with a shorter alkyl chain.

    1-(3-Methoxyphenyl)pentadecane-1-carbonitrile: Similar structure but with a longer alkyl chain.

    1-(3-Methoxyphenyl)hexadecane-1-carbonitrile: Similar structure but with an even longer alkyl chain.

The uniqueness of this compound lies in its specific chain length, which can influence its physical and chemical properties, as well as its biological activity .

Properties

CAS No.

97692-46-1

Molecular Formula

C21H33NO

Molecular Weight

315.5 g/mol

IUPAC Name

2-(3-methoxyphenyl)tetradecanenitrile

InChI

InChI=1S/C21H33NO/c1-3-4-5-6-7-8-9-10-11-12-14-20(18-22)19-15-13-16-21(17-19)23-2/h13,15-17,20H,3-12,14H2,1-2H3

InChI Key

XQFUAOZYESVVFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C#N)C1=CC(=CC=C1)OC

Origin of Product

United States

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